REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](S(O)(=O)=O)[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[S:18]([Cl:21])(Cl)=[O:19].CN(C=[O:26])C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([S:18]([Cl:21])(=[O:19])=[O:26])=[CH:12][CH:13]=2)=[CH:4][CH:3]=1
|
Name
|
4-bromo-biphenyl sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)C1=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring bar, and gas inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL round-bottom-flask equipped with an addition funnel
|
Type
|
CUSTOM
|
Details
|
then purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The flask was chilled in an ice-bath
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, which
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The resulting solids were dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 59.66 g (84% yield)
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot toluene (100 mL)
|
Type
|
ADDITION
|
Details
|
by adding cyclohexane (250 mL)
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.2 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |